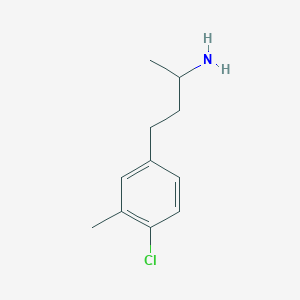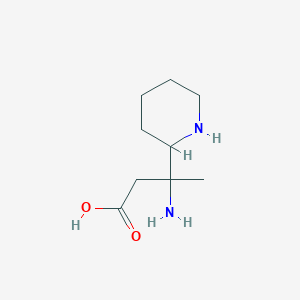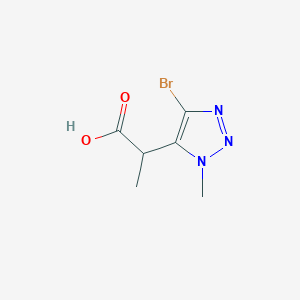
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group at the 4-position and a methyl group at the 1-position of the triazole ring, along with a propanoic acid moiety attached to the 5-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with a suitable propanoic acid derivative under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a suitable solvent and catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) can facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification and amidation can produce esters and amides of the original compound.
科学的研究の応用
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Material Science: Triazole derivatives are used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, triazole derivatives often exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
4-Bromo-1-methyl-1H-1,2,3-triazole: This compound lacks the propanoic acid moiety but shares the triazole ring structure.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of the 5-position.
2-(4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid: This compound has a chloro group instead of a bromo group.
Uniqueness: 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the specific combination of the bromo group, methyl group, and propanoic acid moiety. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds. The presence of the bromo group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
2-(5-bromo-3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-3(6(11)12)4-5(7)8-9-10(4)2/h3H,1-2H3,(H,11,12) |
InChIキー |
HDPDOQAOJNTNLK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=NN1C)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


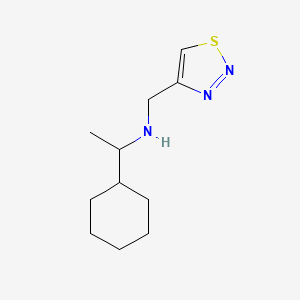
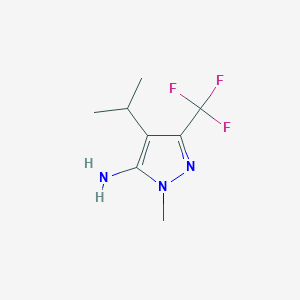
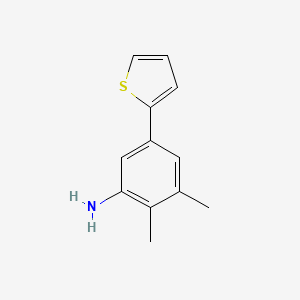
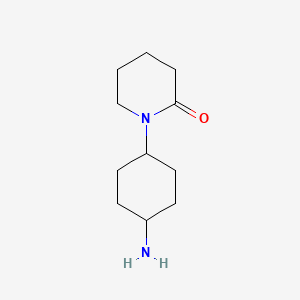
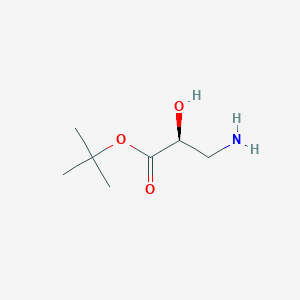
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
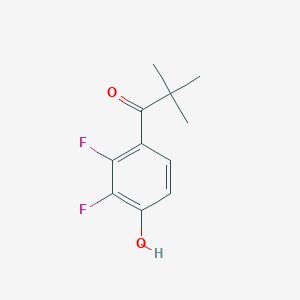

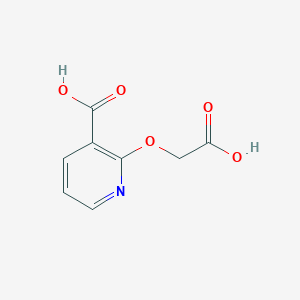
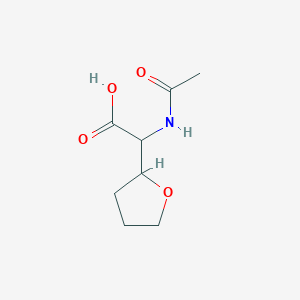
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)
